molecular formula C18H20O B493338 4,4-Dimethyl-2,2-diphenyloxolane

4,4-Dimethyl-2,2-diphenyloxolane

Cat. No.: B493338
M. Wt: 252.3g/mol
InChI Key: ORNPDKXGZWGRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-2,2-diphenyloxolane is a 1,3-dioxolane derivative featuring two methyl groups at the 4-positions and two phenyl groups at the 2-positions of the five-membered ring. This structure combines aromatic (phenyl) and aliphatic (methyl) substituents, imparting unique steric and electronic properties.

Properties

Molecular Formula

C18H20O

Molecular Weight

252.3g/mol

IUPAC Name

4,4-dimethyl-2,2-diphenyloxolane

InChI

InChI=1S/C18H20O/c1-17(2)13-18(19-14-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

ORNPDKXGZWGRMT-UHFFFAOYSA-N

SMILES

CC1(CC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3)C

Canonical SMILES

CC1(CC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Inferred Properties

Physicochemical Properties

  • Lipophilicity: The 2,2-diphenyl and 4,4-dimethyl groups enhance hydrophobicity, making the compound suitable for non-polar solvents or lipid-based formulations.
  • Thermal Stability : Steric hindrance from bulky substituents may increase decomposition temperatures compared to less-substituted dioxolanes .

Reactivity

  • Ring-Opening Reactions : The electron-donating methyl groups and electron-withdrawing phenyl groups could create a balanced electronic environment, moderating reactivity in acid-catalyzed ring-opening reactions .
  • Stereochemical Influence : Chiral analogs (e.g., dimethyl esters in ) show enantiomer-specific bioactivity, suggesting that stereochemistry in substituted dioxolanes is critical for applications like drug design .

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